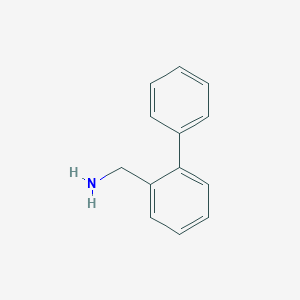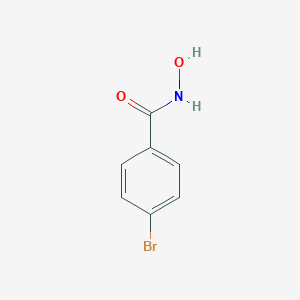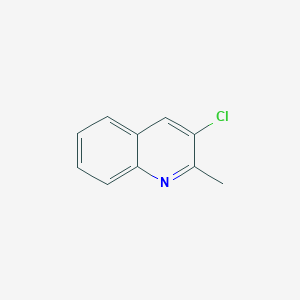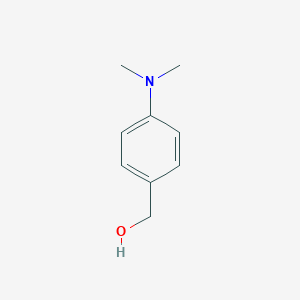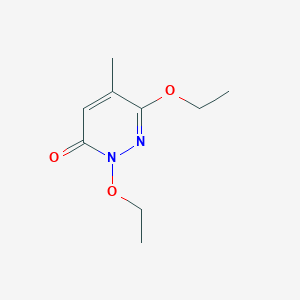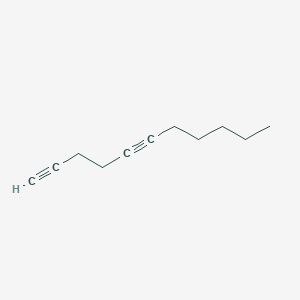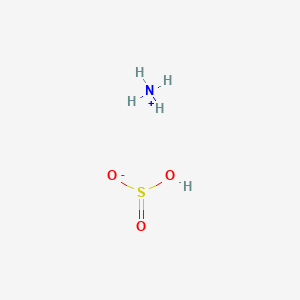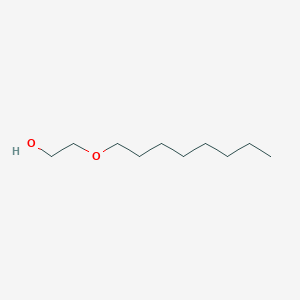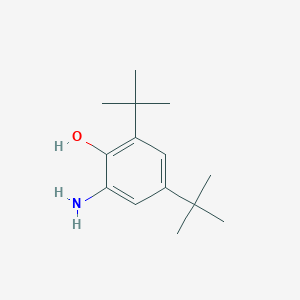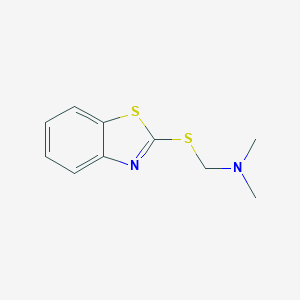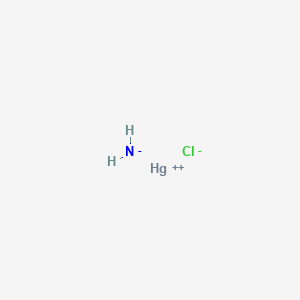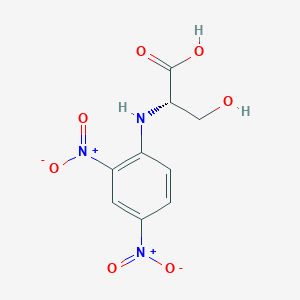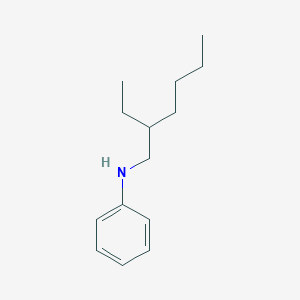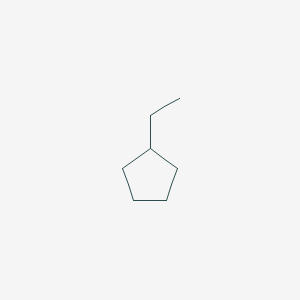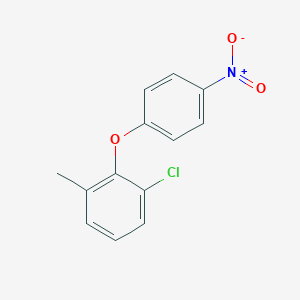
3-Chloro-2-(4-nitrophenoxy)toluene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-2-(4-nitrophenoxy)toluene is a chemical compound that has been widely used in scientific research for its unique properties. It is a white or yellowish powder that is soluble in organic solvents and has a molecular weight of 282.7 g/mol. This compound is also known by its chemical name, N-(3-chloro-4-nitrophenyl)-2-methylbenzenamine.
Wirkmechanismus
The mechanism of action of 3-Chloro-2-(4-nitrophenoxy)toluene is not well understood. However, it is believed to act as a nucleophile in organic synthesis reactions. It may also act as an inhibitor of certain enzymes in biochemical pathways.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 3-Chloro-2-(4-nitrophenoxy)toluene are not well documented. However, it is known to be toxic to certain organisms and can cause skin and eye irritation in humans.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Chloro-2-(4-nitrophenoxy)toluene in lab experiments is its high purity and stability. It is also readily available and relatively inexpensive. However, its toxicity and potential health hazards must be taken into consideration when handling and using this compound.
Zukünftige Richtungen
There are several future directions for research involving 3-Chloro-2-(4-nitrophenoxy)toluene. One direction is to explore its potential as a starting material for the synthesis of new pharmaceuticals and agrochemicals. Another direction is to investigate its mechanism of action and its potential as an enzyme inhibitor. Further studies are also needed to better understand the toxicity and potential health hazards associated with this compound.
In conclusion, 3-Chloro-2-(4-nitrophenoxy)toluene is a versatile compound that has been widely used in scientific research. Its unique properties make it a valuable starting material for the synthesis of various compounds. However, its potential health hazards must be taken into consideration when handling and using this compound. Further research is needed to fully understand its biochemical and physiological effects and to explore its potential applications in various fields.
Synthesemethoden
The synthesis of 3-Chloro-2-(4-nitrophenoxy)toluene involves the reaction of 3-chloro-4-nitrophenol with 2-methylbenzenamine in the presence of a catalyst such as zinc chloride. The reaction is carried out in a solvent such as chloroform or methanol under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
3-Chloro-2-(4-nitrophenoxy)toluene has been extensively used in scientific research as a starting material for the synthesis of various compounds. It has been used to synthesize new pharmaceuticals, agrochemicals, and dyes. This compound has also been used as a reagent in organic synthesis reactions.
Eigenschaften
CAS-Nummer |
1836-73-3 |
|---|---|
Produktname |
3-Chloro-2-(4-nitrophenoxy)toluene |
Molekularformel |
C13H10ClNO3 |
Molekulargewicht |
263.67 g/mol |
IUPAC-Name |
1-chloro-3-methyl-2-(4-nitrophenoxy)benzene |
InChI |
InChI=1S/C13H10ClNO3/c1-9-3-2-4-12(14)13(9)18-11-7-5-10(6-8-11)15(16)17/h2-8H,1H3 |
InChI-Schlüssel |
NQQNPPIIAMHQFR-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)Cl)OC2=CC=C(C=C2)[N+](=O)[O-] |
Kanonische SMILES |
CC1=C(C(=CC=C1)Cl)OC2=CC=C(C=C2)[N+](=O)[O-] |
Andere CAS-Nummern |
1836-73-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



